An In-depth Technical Guide to H-N-Me-Ala-OH (N-methyl-L-alanine)
An In-depth Technical Guide to H-N-Me-Ala-OH (N-methyl-L-alanine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-N-Me-Ala-OH, scientifically known as N-methyl-L-alanine (NMA), is a non-proteinogenic α-amino acid. It is a derivative of the proteinogenic amino acid L-alanine, distinguished by the substitution of a methyl group for a hydrogen atom on the α-amino group.[1] This seemingly minor structural modification significantly alters its physicochemical properties, including polarity, size, and hydrogen-bonding capabilities, which in turn influences its biological activity and metabolic stability.[1][2][3]
The incorporation of N-methylated amino acids like N-methyl-L-alanine into peptides is a key strategy in medicinal chemistry. This modification can enhance proteolytic stability, improve membrane permeability, and modulate the biological activity of therapeutic peptides.[2][3][4] Consequently, a thorough understanding of its chemical structure, properties, and associated experimental methodologies is paramount for its effective application in drug design and development. This guide provides a comprehensive overview of the core molecular properties, experimental protocols, and relevant biochemical contexts of N-methyl-L-alanine.
Chemical Structure and Properties
The fundamental molecular characteristics of N-methyl-L-alanine are summarized in the tables below. This data is essential for experimental design, analytical characterization, and computational modeling.
Table 1: General and Chemical Properties of N-methyl-L-alanine
| Property | Value | Source |
| IUPAC Name | (2S)-2-(methylamino)propanoic acid | [1][5][6] |
| Synonyms | H-N-Me-Ala-OH, L-N-Methylalanine, N-Methylalanine | [1][7][8] |
| Molecular Formula | C₄H₉NO₂ | [1][5][9][10][11] |
| Molecular Weight | 103.12 g/mol | [1][9][10][11] |
| Monoisotopic Mass | 103.063328530 Da | [1][5][11] |
| CAS Registry Number | 3913-67-5 | [1][7][8][10] |
| Appearance | White to off-white powder | [10][12] |
Table 2: Physicochemical Properties of N-methyl-L-alanine
| Property | Value | Source |
| Melting Point | 295 - 299 °C | [9] |
| Boiling Point (Predicted) | 190.1 ± 23.0 °C | [12] |
| pKa (Predicted) | 2.32 ± 0.10 | [12] |
| logP (Octanol/Water Partition Coefficient, Calculated) | -0.321 | [7] |
| Water Solubility | ≥ 200 mg/mL (1939.49 mM) | [13] |
Table 3: Spectroscopic Data Summary for N-methyl-L-alanine
| Spectroscopic Technique | Key Features |
| ¹H NMR | Expected chemical shifts (ppm): ~3.0 - 3.5 (q, H-2), ~2.3 - 2.7 (s, N-CH₃), ~1.2 - 1.5 (d, C-CH₃)[14] |
| ¹³C NMR | Expected chemical shifts (ppm): ~170 - 180 (C=O), ~55 - 65 (C-2), ~30 - 35 (N-CH₃), ~15 - 20 (C-3)[14] |
| IR Spectroscopy | Characteristic absorption bands (cm⁻¹): 2500-3300 (O-H stretch, broad), 3300-3500 (N-H stretch), 2850-3000 (C-H stretch), 1700-1725 (C=O stretch), 1550-1650 (N-H bend)[14] |
| Mass Spectrometry (GC-MS of a derivative) | Key peaks (m/z): 73 (100%), 130 (93.89%), 131 (13.71%), 147 (11.81%), 74 (9.51%)[5][14] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of N-methyl-L-alanine are crucial for researchers. The following sections provide protocols for common experimental procedures.
Chemical Synthesis: N-methylation of Protected L-alanine
This method involves the protection of the amino and carboxylic acid groups of L-alanine, followed by methylation and deprotection.[15]
Step 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)
-
Dissolve L-alanine (1.0 eq) in 2 M sodium hydroxide solution and cool to 0 °C in an ice bath.
-
Slowly and concurrently add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution over 1-2 hours, maintaining the pH between 9 and 10.
-
Continue stirring at room temperature for an additional 2-3 hours after the addition is complete.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with cold 1 M hydrochloric acid to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to yield N-Benzyloxycarbonyl-L-alanine.[15]
Step 2: N-Methylation of N-Benzyloxycarbonyl-L-alanine
-
Suspend N-Benzyloxycarbonyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add methyl iodide (CH₃I, 2.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent and purify by chromatography.
Step 3: Deprotection to Yield N-methyl-L-alanine
-
Dissolve the N-methylated intermediate in a suitable solvent (e.g., methanol).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield N-methyl-L-alanine.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-L-alanine | C4H9NO2 | For Research Use [benchchem.com]
- 7. L-Alanine, N-methyl- (CAS 3913-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. L-Alanine, N-methyl- [webbook.nist.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. N-Methyl-L-alanine | 3913-67-5 [chemicalbook.com]
- 11. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
